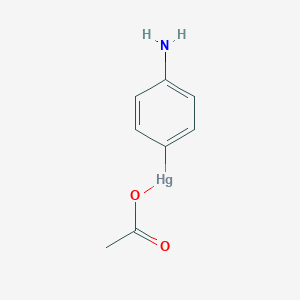

p-Aminophenylmercuric acetate

描述

对氨基苯基汞乙酸盐: 是一种有机汞化合物,以其作为基质金属蛋白酶激活剂的作用而闻名。 它主要用于科学研究,以研究酶的活化和抑制,特别是在蛋白质巯基相互作用和半胱氨酸转换反应的背景下 .

准备方法

合成路线和反应条件: 对氨基苯基汞乙酸盐的合成通常涉及对氨基苯酚与醋酸汞的反应。反应在酸性介质中进行,通常使用醋酸作为溶剂。 然后将产物从热的稀醋酸中重结晶,并在空气中干燥 .

工业生产方法: 对氨基苯基汞乙酸盐的工业生产方法与实验室合成相似,但规模更大。该过程涉及对反应条件的仔细控制,以确保高产率和纯度。 该化合物通常以固体形式生产,并储存在低温下以保持稳定性 .

化学反应分析

反应类型: 对氨基苯基汞乙酸盐经历几种类型的化学反应,包括:

氧化: 它可以被氧化形成各种含汞化合物。

还原: 它可以被还原形成对氨基苯酚和其他无汞产物。

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

主要产品:

氧化: 含汞化合物。

还原: 对氨基苯酚和无汞产物。

取代: 具有不同官能团取代乙酸酯基团的化合物.

科学研究应用

Activation of Matrix Metalloproteinases

Overview

MMPs are a group of enzymes that play critical roles in the degradation of extracellular matrix components. They are involved in numerous physiological processes such as tissue remodeling, wound healing, and inflammation. APMA is frequently employed to activate latent forms of these enzymes in vitro.

Mechanism of Action

APMA facilitates the activation of MMPs by inducing autolytic cleavage through a process known as the "cysteine switch," which removes the propeptide domain from the enzyme . This activation is essential for studying MMP functions and their roles in various biological contexts.

| MMP Type | Activation Concentration (µM) | Biological Role |

|---|---|---|

| MMP-1 | 1000 | Collagen degradation |

| MMP-2 | 1000 | Tissue remodeling |

| MMP-9 | 1000 | Inflammation |

Applications in Dermatology

Skin Aging Research

In dermatological studies, APMA is utilized to activate MMP-1, which is crucial for understanding skin aging processes. The activation of this enzyme allows researchers to investigate its role in collagen turnover and skin elasticity .

Case Study: Anti-Aging Formulations

A study highlighted the use of APMA in developing anti-aging skin care products. By activating MMP-1, researchers could explore formulations that enhance skin rejuvenation by promoting collagen synthesis and degradation of damaged extracellular matrix components .

Pharmacological Research

Studies on Platelet Aggregation

Recent research has demonstrated that APMA can influence platelet aggregation. At low concentrations (5 µM), it promotes aggregation, while at higher concentrations (>50 µM), it inhibits this process. This dual effect is mediated through thromboxane and calcium signaling pathways . Such findings have implications for understanding cardiovascular diseases and developing therapeutic interventions.

Toxicological Considerations

While APMA has valuable applications, it is crucial to acknowledge its potential toxic effects. It poses risks such as acute toxicity through inhalation or skin contact and may have developmental impacts . Safety protocols must be observed when handling this compound in laboratory settings.

相似化合物的比较

类似化合物:

- 苯基汞乙酸盐

- 甲基汞乙酸盐

- 乙基汞乙酸盐

比较: 对氨基苯基汞乙酸盐因其通过半胱氨酸转换机制激活基质金属蛋白酶的特殊能力而独一无二。 虽然其他有机汞化合物,如苯基汞乙酸盐、甲基汞乙酸盐和乙基汞乙酸盐也具有生物活性,但它们不表现出对基质金属蛋白酶激活的相同特异性 .

生物活性

Introduction

p-Aminophenylmercuric acetate (APMA) is an organomercurial compound known for its biological activity, particularly in the activation of matrix metalloproteinases (MMPs). MMPs are a group of enzymes critical for the degradation of extracellular matrix components, playing significant roles in various physiological and pathological processes, including tissue remodeling, wound healing, and cancer metastasis. This article explores the biological activity of APMA, focusing on its mechanisms of action, effects on MMPs, and implications in health and disease.

APMA acts primarily as an activator of latent MMPs. It facilitates the conversion of pro-MMPs into their active forms through a process known as the "cysteine switch," where the propeptide domain is cleaved. This activation is crucial for the functional role of MMPs in matrix degradation and remodeling.

Activation Process

- Cysteine Switch Mechanism : APMA induces autolytic cleavage of the propeptide domain in MMPs, allowing them to become enzymatically active.

- Interaction with TIMPs : The interaction between pro-MMPs and tissue inhibitors of metalloproteinases (TIMPs) can be disrupted by APMA, enhancing MMP activity.

Case Studies

- MMP-9 Activation in B-CLL : A study demonstrated that APMA significantly increased the production of active MMP-9 in early-stage B-cell chronic lymphocytic leukemia (B-CLL), highlighting its role in tumor progression and tissue remodeling .

- Pro-MMP-9 Complex Activation : Research showed that APMA treatment converted the pro-MMP-9.TIMP-1 complex into lower molecular weight active forms, although no gelatinolytic activity was detected due to TIMP binding .

Biological Effects

APMA's biological effects extend beyond MMP activation. It has been implicated in various physiological and pathological contexts:

Inflammation and Tissue Remodeling

- Role in Inflammatory Diseases : The activation of MMPs by APMA has been linked to inflammatory conditions where tissue remodeling is required. For instance, increased MMP-13 activity has been observed in periodontal disease, suggesting that APMA may contribute to alveolar bone loss through enhanced matrix degradation .

Skin Health

- Skin Aging : In dermatological research, APMA is used to activate MMP-1, which plays a role in collagen turnover and skin aging. The modulation of MMP activity by APMA may influence skin elasticity and repair mechanisms .

Toxicological Considerations

Despite its utility in research and potential therapeutic applications, APMA is classified as hazardous due to its mercury content. Prolonged exposure can lead to severe health effects, including:

- Toxicity Profile : Harmful effects include damage to the gastrointestinal tract, kidneys, and potential neurotoxic effects associated with mercury exposure .

Safety Measures

Given its toxicity, handling APMA requires strict adherence to safety protocols to minimize exposure risks.

Summary Table: Biological Activities of this compound

属性

IUPAC Name |

acetyloxy-(4-aminophenyl)mercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N.C2H4O2.Hg/c7-6-4-2-1-3-5-6;1-2(3)4;/h2-5H,7H2;1H3,(H,3,4);/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXSUFCOOZSGWSW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O[Hg]C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9HgNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064197 | |

| Record name | p-Aminophenylmercuric acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | 4-Aminophenylmercuric acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19991 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6283-24-5 | |

| Record name | p-Aminophenylmercuric acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6283-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminophenylmercuriacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006283245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Aminophenylmercuric acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7927 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mercury, (acetato-.kappa.O)(4-aminophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Aminophenylmercuric acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminophenylmercury acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does p-Aminophenylmercuric acetate activate latent collagenase?

A1: APMA activates latent collagenase by disrupting the cysteine-zinc interaction in the propeptide domain of the enzyme. This interaction normally maintains the enzyme in its inactive form. By disrupting this interaction, APMA allows the collagenase to adopt its active conformation. [, , , , ]

Q2: What is the role of this compound in studying matrix metalloproteinases (MMPs)?

A2: APMA is often used to activate latent forms of MMPs in vitro. This activation allows researchers to study the activity and function of these enzymes in various experimental settings, including zymography and collagen degradation assays. [, , , , , ]

Q3: Is the activation of latent MMPs by this compound specific?

A3: While APMA is widely used to activate MMPs, it is not a specific activator. Studies show that APMA can activate other proteases and even influence cellular processes beyond MMP activation. [, , , , ]

Q4: What is the significance of this compound-induced collagenase activation in disease?

A4: Research suggests that APMA-activated collagenase, particularly from neutrophils, might contribute to connective tissue breakdown in conditions like lung injury caused by oxidant gas exposure. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C8H9HgNO2, and its molecular weight is 351.76 g/mol. Information regarding spectroscopic data is not available in the provided research excerpts.

Q6: Is there information available on the material compatibility and stability of this compound in the provided research?

A6: The provided research excerpts do not offer specific details about the material compatibility and stability of APMA under various conditions.

Q7: What are some applications of this compound in studying biological processes?

A7: Besides MMP activation, APMA has been used to study:

- Red blood cell membrane proteins: APMA can quench tryptophan fluorescence in red blood cell membranes, providing insights into protein structure and interactions. []

- Opiate receptor binding: APMA has been shown to differentially affect the binding of agonists and antagonists to opiate receptors, shedding light on receptor pharmacology. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。